molecular formula C15H21NO4 B13321993 2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid

Cat. No.: B13321993
M. Wt: 279.33 g/mol
InChI Key: ARVUWUDYYMENSJ-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C15H21NO4. It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound is characterized by its benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid typically involves the protection of the amino group of an amino acid derivative with a benzyloxycarbonyl group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity.

Types of Reactions:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation, yielding the free amino acid.

    Substitution: The compound can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amino acids.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block in peptide synthesis. In biology, it serves as a substrate for enzyme studies and as a model compound for studying protein-ligand interactions. In medicine, it is used in the development of peptide-based drugs and as a protective group in the synthesis of therapeutic peptides.

Mechanism of Action

The compound exerts its effects primarily through its benzyloxycarbonyl group, which protects the amino group from unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.

Comparison with Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid

Comparison: Compared to its analogs, 2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid is unique due to its specific structural features, such as the presence of two methyl groups on the pentanoic acid chain. This structural uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specialized synthetic applications.

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acid, is a chiral amino acid derivative with significant potential in medicinal chemistry and organic synthesis. This compound features a benzyloxycarbonyl (Cbz) protecting group and a dimethyl-substituted pentanoic acid backbone, which contribute to its unique biological and chemical properties.

  • Molecular Formula: C15H21NO4
  • Molecular Weight: 279.33 g/mol
  • CAS Number: 88319-44-2

The compound's structure includes a chiral center, making it optically active. This chirality can influence its interaction with biological targets, potentially leading to varied pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in biochemical reactions. The presence of dimethyl groups provides steric hindrance, which may enhance the compound's binding affinity and specificity for target molecules.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly in the context of drug development. Its structure allows it to mimic substrate molecules, thereby interfering with enzyme activity. This property is crucial for the design of therapeutic agents targeting specific metabolic pathways.

Cytotoxicity Studies

In vitro studies have demonstrated moderate cytotoxic activity against various human tumor cell lines. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in cancer models such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. These findings suggest that the compound may induce apoptosis through mechanisms involving inhibition of tubulin polymerization and disruption of cellular structures.

Comparative Analysis

A comparative analysis of similar compounds reveals that variations in the structure significantly affect biological activity:

Compound NameMolecular FormulaBiological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acidC14H19NO4Lower cytotoxicity due to reduced steric hindrance
(R)-3-(((Benzyloxy)carbonyl)amino)-4,4-dimethylpentanoic acidC15H21NO4Potentially different pharmacological properties due to stereochemistry

Case Studies

  • Study on Tumor Cell Lines : A study published in Bioorganic & Medicinal Chemistry investigated the cytotoxic effects of various benzyloxycarbonyl derivatives on A549 and HeLa cells. The results indicated that certain structural modifications enhanced cytotoxicity, suggesting that the benzyloxycarbonyl group plays a critical role in mediating biological effects .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition potential of chiral amino acids similar to this compound. The findings highlighted its effectiveness in inhibiting specific enzymes involved in metabolic pathways relevant to cancer progression .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

ARVUWUDYYMENSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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